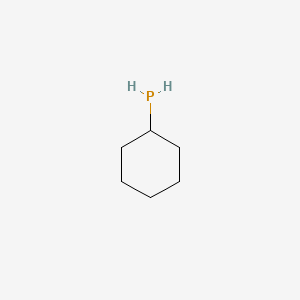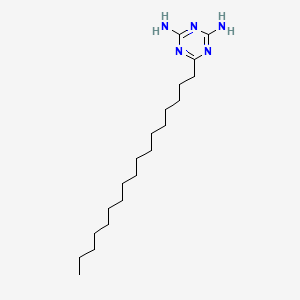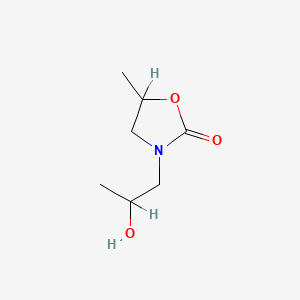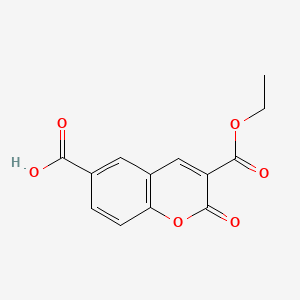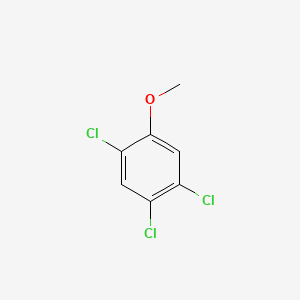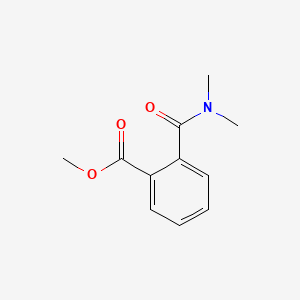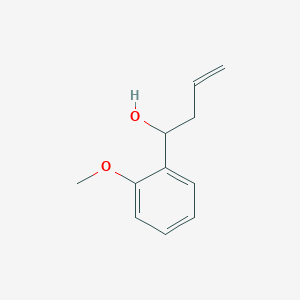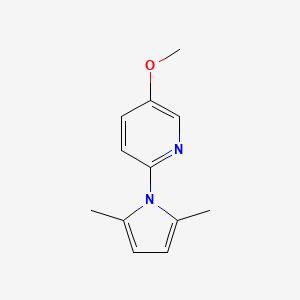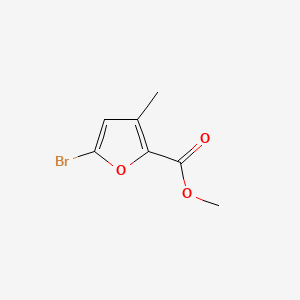
Methyl 5-bromo-3-methylfuran-2-carboxylate
Overview
Description
“Methyl 5-bromo-3-methylfuran-2-carboxylate” is a chemical compound with the molecular formula C7H7BrO3 . It has a molecular weight of 219.03 g/mol . The IUPAC name for this compound is methyl 5-bromo-2-methylfuran-3-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-3-methylfuran-2-carboxylate” includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a bromine atom and a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 5-bromo-3-methylfuran-2-carboxylate” has several computed properties. It has a molecular weight of 219.03 g/mol, an XLogP3-AA of 2.3, and no hydrogen bond donors . It has three hydrogen bond acceptors and two rotatable bonds . The compound’s exact mass and monoisotopic mass are both 217.95786 g/mol . Its topological polar surface area is 39.4 Ų, and it has 11 heavy atoms .Scientific Research Applications
Synthesis of Polysubstituted Furans
Methyl 5-bromo-3-methylfuran-2-carboxylate: is utilized in the regiospecific synthesis of polysubstituted furans. This process involves various sulfur ylides and alkyl acetylenic carboxylates to prepare furans in moderate to good yields. These furans are important cores and moieties of some biological compounds and serve as intermediates in organic synthesis .
Biological Potential of Indole Derivatives
The compound plays a role in the synthesis of indole derivatives, which have a wide range of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them significant in the development of new therapeutic agents .
Reagent for Synthesis of Ligands
It serves as a reagent in the synthesis of quinuclidine-based ligands. These compounds act as muscarinic agonists and have potential applications in treating various neurological disorders .
Synthesis of Trisubstituted Furans
Methyl 5-bromo-3-methylfuran-2-carboxylate: is also involved in the synthesis of trisubstituted furans. This application is crucial for the development of new organic compounds with potential pharmaceutical applications .
Transformation into Aromatic Systems
The compound can be transformed into other systems with aromatic character. This is achieved through methoxylation of cyclic acetals of 1,4-dicarbonyl compounds, followed by intramolecular condensations .
Development of Efficient Synthesis Methods
Lastly, it contributes to the development of efficient methods for the preparation of furan derivatives. Historically, methods like Paal–Knorr and Feist–Benary syntheses have been widely applied, and Methyl 5-bromo-3-methylfuran-2-carboxylate offers an alternative approach in this research area .
properties
IUPAC Name |
methyl 5-bromo-3-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGYIULQMOBHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345445 | |
| Record name | Methyl 5-bromo-3-methyl-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-methylfuran-2-carboxylate | |
CAS RN |
2528-01-0 | |
| Record name | Methyl 5-bromo-3-methyl-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromo-3-methylfuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


